Lipophilicity Advantage Over Des-Methyl Analog
The 3-methyl branch on the butanol chain of the target compound increases its calculated partition coefficient by 0.6 LogP units relative to the des-methyl analog 3-(1-methyl-1H-pyrazol-4-yl)butan-2-ol (CAS 1513981-96-8). At pH 7.4, this translates to approximately a 4-fold higher predicted octanol/water distribution, which correlates with enhanced passive membrane permeability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 3-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol: 0.5 |
| Quantified Difference | ΔLogP = 0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
For CNS-targeted programs, a 0.6 LogP increase can shift a compound from the suboptimal (<1) into the optimal range (1-3) for blood-brain barrier penetration, directly impacting lead selection.
- [1] PubChem. Compound Summary for CID 82876588, 3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol. View Source
- [2] PubChem. Compound Summary for CID 66439155, 3-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol. View Source
